tert-Butyl (R)-2-(5-oxotetrahydrofuran-2-yl)acetate
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Overview
Description
tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that features a tert-butyl ester group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of ®-2-(5-oxotetrahydrofuran-2-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the release of the active acid form. The tetrahydrofuran ring can also participate in ring-opening reactions, which can be catalyzed by acids or bases.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)propanoate
- tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)butanoate
Uniqueness
tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific ester and tetrahydrofuran ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 2-[(2R)-5-oxooxolan-2-yl]acetate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
YSGXQYWIVUOWGD-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
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